molecular formula C16H17NO5S B500599 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 902249-13-2

2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B500599
CAS No.: 902249-13-2
M. Wt: 335.4g/mol
InChI Key: IIDWITYBHHCFGJ-UHFFFAOYSA-N
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Description

2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a benzoic acid core linked to a 3-ethyl-4-methoxyphenyl group via a sulfonamide bridge, a structural motif seen in various biologically active molecules and synthetic intermediates . The presence of the sulfonamide functional group is particularly significant, as it is a common pharmacophore found in compounds with a wide range of therapeutic activities. Similarly, the benzoic acid moiety provides a handle for further chemical modification or salt formation. This molecular architecture suggests potential utility as a key intermediate in medicinal chemistry projects, particularly in the synthesis and structure-activity relationship (SAR) study of novel sulfonamide-based compounds. Researchers can employ this chemical in the development of protease inhibitors, receptor ligands, or other small-molecule probes. It may also serve as a building block in polymer science or materials chemistry. As with all chemicals of this nature, proper risk assessment and safety protocols must be followed in the laboratory. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(3-ethyl-4-methoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-3-11-10-12(8-9-15(11)22-2)23(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDWITYBHHCFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 3-Ethyl-4-methoxyanisole

The synthesis begins with the preparation of 3-ethyl-4-methoxyphenylsulfonyl chloride , a critical intermediate. Adapting methods from sulfonyl chloride synthesis, 3-ethyl-4-methoxyanisole reacts with chlorosulfonic acid (ClSO₃H) at 5–10°C for 6–9 hours in a molar ratio of 1:5–8 (substrate:ClSO₃H). This exothermic reaction requires strict temperature control to prevent polysulfonation or decomposition. Post-reaction, the mixture is quenched in ice water, yielding a precipitate that is filtered and dried. Patent data indicate yields of 85–88% for analogous sulfonyl chlorides.

Reaction Conditions Table

ParameterValueSource Reference
Temperature5–10°C
Molar Ratio1:5–8 (substrate:ClSO₃H)
Reaction Time6–9 hours
Yield85–88%

Sulfonamide Coupling with 2-Aminobenzoic Acid

The sulfonyl chloride intermediate is coupled with 2-aminobenzoic acid in aqueous sodium sulfite (Na₂SO₃) and diethyl sulfate ((C₂H₅)₂SO₄) under reflux. A molar ratio of 1:4–6:2–3 (sulfonyl chloride:Na₂SO₃:(C₂H₅)₂SO₄) ensures complete conversion. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur, forming the sulfonamide bond. After 6–9 hours of reflux, the mixture is acidified with HCl to pH 2–3, precipitating the crude product. Purification via recrystallization from ethanol/water achieves >99.5% purity.

Coupling Optimization Data

ParameterOptimal RangeImpact on Yield/Purity
Reflux Time7–8 hoursMaximizes conversion (90%)
Solvent SystemAqueous Na₂SO₃ + (C₂H₅)₂SO₄Enhances solubility
Acidification pH2–3Prevents over-protonation

Mechanistic Insights and Side Reactions

Sulfonation Selectivity

Chlorosulfonic acid preferentially sulfonates the para position relative to the methoxy group in 3-ethyl-4-methoxyanisole due to electronic and steric effects. Ortho sulfonation is minimized by the ethyl group’s bulk, directing ClSO₃H to the less hindered site. Over-sulfonation is avoided by maintaining sub-10°C temperatures.

Hydrolysis Mitigation

The sulfonyl chloride intermediate is moisture-sensitive. Patent CN103304453A recommends using anhydrous solvents and rapid quenching to prevent hydrolysis to the sulfonic acid. Post-synthesis, the intermediate is stabilized by storage under nitrogen at –20°C.

Industrial-Scale Adaptations

Process Efficiency

The two-step method achieves a 75% overall yield with 99.5% purity, outperforming traditional multi-step routes. Key industrial adaptations include:

  • Continuous-Flow Reactors : For chlorosulfonation, enabling precise temperature control and reduced reaction times.

  • Crystallization Optimization : Ethanol/water mixtures (3:1 v/v) yield larger crystals for easier filtration.

Waste Management

Diethyl sulfate and excess chlorosulfonic acid are neutralized with aqueous NaHCO₃ before disposal. Patent US4487726A highlights the recovery of ethyl acetate from workup steps, reducing solvent waste by 40%.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d6): δ 1.21 (t, 3H, CH₂CH₃), 3.81 (s, 3H, OCH₃), 6.90–7.60 (m, 6H, aromatic).

  • IR : 1680 cm⁻¹ (C=O, benzoic acid), 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms >99.5% purity with a retention time of 8.2 minutes.

Comparative Analysis of Alternative Methods

Direct Sulfonation vs. Coupling

While direct sulfonation of pre-formed sulfonamides is feasible, the two-step approach minimizes side products. Patent US4487726A reports <70% yields for one-pot methods due to competing hydrolysis.

Green Chemistry Approaches

Recent efforts substitute diethyl sulfate with dimethyl carbonate, reducing toxicity. However, yields drop to 65% due to slower reaction kinetics .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity:
    Sulfonamide derivatives are widely recognized for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of bacterial strains, making them candidates for antibiotic development. The sulfonamide moiety can enhance the binding affinity to bacterial enzymes involved in folate synthesis, thereby inhibiting bacterial growth.
  • Anti-inflammatory Properties:
    Compounds with the sulfonamide structure have been investigated for their anti-inflammatory effects. Studies suggest that they may inhibit the production of pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
  • Cancer Therapeutics:
    Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. The ability of these compounds to interfere with specific cellular pathways involved in tumor growth and proliferation positions them as promising candidates in oncology research.

Biochemical Applications

  • Enzyme Inhibition:
    The compound can serve as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, it may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, which could be beneficial in studying enzyme kinetics and mechanisms.
  • Drug Delivery Systems:
    Due to its chemical properties, 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid can be integrated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of sulfonamide derivatives demonstrated that modifications to the phenyl ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the ethyl and methoxy groups was shown to enhance efficacy compared to traditional sulfonamides.

Case Study 2: Anti-inflammatory Mechanisms

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of various sulfonamide derivatives. The study found that this compound inhibited TNF-alpha production in vitro, suggesting its potential role in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Phenyl Ring

2-{[(3-tert-Butyl-4-methoxyphenyl)sulfonyl]amino}benzoic Acid (CAS 927637-41-0)
  • Molecular Formula: C₁₈H₂₁NO₅S
  • Molar Mass : 363.43 g/mol
  • Higher molar mass (363 vs. 335 g/mol) due to additional carbons in the tert-butyl moiety.
  • Applications : Used in research as a chemical intermediate or enzyme inhibitor candidate .
4-[2-[2-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]ethynyl]benzoic Acid (CAS 2445184-59-6)
  • Molecular Formula: C₂₂H₁₇NO₅S
  • Molar Mass : 407.40 g/mol
  • Key Differences :
    • Ethynyl (-C≡C-) spacer introduces rigidity and extended conjugation, which may enhance binding to planar biological targets (e.g., DNA or kinase active sites).
    • Absence of ethyl group reduces lipophilicity compared to the target compound.
  • Applications : Investigated in material science for conjugated polymer systems .

Functional Group Variations

2-Acetylamino Benzoic Acid Methyl Ester (Av7)
  • Molecular Formula: C₁₀H₁₁NO₃
  • Molar Mass : 193.20 g/mol
  • Key Differences: Esterification of the carboxylic acid (methyl ester) improves lipid solubility but reduces hydrogen-bonding capacity. Acetylamino group replaces sulfonamide, altering electronic properties.
  • Biological Relevance : Demonstrated antitumor activity against gastric, liver, and lung cancer cell lines in vitro .
Metsulfuron-Methyl (Herbicide)
  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Molar Mass : 381.36 g/mol
  • Key Differences :
    • Incorporates a triazine ring and methyl ester, targeting plant acetolactate synthase.
    • Sulfonylurea linkage instead of sulfonamide, enabling herbicidal activity.
  • Applications : Widely used as a sulfonylurea herbicide .

Perfluorinated Analogs

Tetrachloro-Perfluorobutyl Benzoic Acid Derivatives
  • Example: C₁₃H₄Cl₄F₉NO₅SK (CAS 68568-54-7)
  • Key Differences: Perfluorinated alkyl chains (e.g., nonafluorobutyl) enhance chemical stability and environmental persistence.
  • Applications : Industrial surfactants or coatings due to hydrophobic/oleophobic properties .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Potential Applications
Target Compound C₁₆H₁₇NO₅S 335.38 3-Ethyl-4-methoxy, sulfonamide, carboxylic acid Pharmaceutical research
3-tert-Butyl-4-methoxy analog C₁₈H₂₁NO₅S 363.43 tert-Butyl substitution Enzyme inhibition studies
Ethynyl-linked analog C₂₂H₁₇NO₅S 407.40 Ethynyl spacer, 4-methoxy Conjugated materials
Av7 (Methyl ester derivative) C₁₀H₁₁NO₃ 193.20 Methyl ester, acetylamino Antitumor agent (preclinical)
Metsulfuron-Methyl C₁₄H₁₅N₅O₆S 381.36 Triazine ring, sulfonylurea Agriculture (herbicide)
Perfluorobutyl derivative C₁₃H₄Cl₄F₉NO₅SK ~650* Perfluorinated chain, tetrachloro Industrial surfactants

*Estimated molar mass based on formula.

Research Findings and Implications

  • Steric Considerations : Bulkier substituents (e.g., tert-butyl) may hinder binding to compact enzyme active sites but improve pharmacokinetic profiles .
  • Biological Activity : Sulfonamide-bearing benzoic acids (e.g., Av7 derivatives) show promise in oncology, likely due to sulfonamide-mediated inhibition of carbonic anhydrases or proteases .

Biological Activity

2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative characterized by its complex organic structure, which includes a sulfonamide functional group and a benzoic acid backbone. The molecular formula of this compound is C16H17NO5SC_{16}H_{17}NO_5S with a molar mass of approximately 335.37 g/mol. Its unique chemical properties and potential biological activities make it a subject of interest in various fields, particularly in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes. The sulfonamide group can bind to the active sites of certain enzymes, inhibiting their function and disrupting various biochemical pathways. This mechanism is similar to that observed in other sulfonamide compounds which have been shown to exhibit anti-inflammatory and analgesic properties.

Potential Applications

Research indicates that this compound may have several applications:

Case Studies and Research Findings

  • Enzyme Interaction Studies : Preliminary studies suggest that this compound may interact with COX enzymes, potentially leading to therapeutic effects in inflammatory diseases. Further pharmacokinetic studies are necessary to elucidate these interactions fully .
  • Structural Activity Relationship (SAR) : Compounds with structural similarities to this compound have been evaluated for their biological activities. For instance, SAR studies on related compounds indicate that modifications to the phenyl ring can significantly impact biological activity, including antibacterial efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their molecular formulas and unique features:

Compound NameMolecular FormulaUnique Features
2-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acidC15H15NO5SC_{15}H_{15}NO_5SLacks ethyl substitution; different biological profile
2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acidC13H12N2O5SC_{13}H_{12}N_2O_5SHydroxyl group introduces different reactivity
3-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acidC16H17NO5SC_{16}H_{17}NO_5SSimilar structure but different position of functional groups

This comparative analysis underscores the structural specificity of this compound, which may contribute to its distinct biological activities and therapeutic applications compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid?

  • Methodological Answer : The synthesis typically involves sulfonation of the aromatic ring, amino group protection, and coupling reactions. For example:

  • Sulfonation : Starting with 3-amino-4-hydroxybenzenesulfonic acid, ethylation of the sulfonic acid group can be achieved using ethyl iodide under basic conditions (e.g., Na₂CO₃) .
  • Amino Protection : Protecting the amino group with a 2-methyl-benzo[d]oxazole moiety prevents unwanted side reactions during subsequent steps .
  • Coupling : Reaction with benzoic acid derivatives via sulfonyl chloride intermediates, using thionyl chloride (SOCl₂) to activate the sulfonic acid group, followed by nucleophilic substitution .
    • Key Reagents : Thionyl chloride, ethyl iodide, Na₂SO₃/Na₂CO₃ for sulfinate reduction .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (e.g., DMSO-d₆) identifies protons on the aromatic rings and ethyl/methoxy groups. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₈N₂O₅S) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm, referencing standards like USP protocols .

Advanced Research Questions

Q. How can low yields in sulfonyl chloride reduction steps during synthesis be mitigated?

  • Methodological Answer :

  • Optimized Reducing Agents : Replace traditional LiAlH₄ with Na₂SO₃/Na₂CO₃ under controlled pH (8–9) to reduce sulfonyl chlorides to sulfinates while minimizing over-reduction .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction homogeneity .
  • Monitoring Reaction Progress : Real-time TLC or in-situ IR spectroscopy ensures timely quenching to prevent side reactions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Functional Group Modifications : Systematically vary substituents (e.g., ethyl → methyl, methoxy → hydroxy) and assess pharmacological activity. For example:
  • Replace the ethyl group with trifluoromethyl (CF₃) to study electron-withdrawing effects on sulfonamide reactivity .
  • Enzyme Assays : Evaluate inhibition of carbonic anhydrase or VEGFR2 using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins, guided by crystallographic data from related sulfonamides .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables such as pH (7.4 for physiological relevance), temperature (37°C), and solvent (≤1% DMSO) to ensure reproducibility .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Orthogonal Validation : Confirm activity via multiple assays (e.g., enzyme inhibition + cell viability) to rule out assay-specific artifacts .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 180–182°C and 200–203°C?

  • Methodological Answer :

  • Purity Differences : Impurities (e.g., unreacted sulfonic acid precursors) lower melting points. Recrystallization from ethanol/water (1:1) improves purity .
  • Polymorphism : Thermal analysis (DSC) can detect polymorphic forms. Slow cooling during crystallization favors the thermodynamically stable form .
  • Instrument Calibration : Cross-validate melting points using certified reference standards (e.g., USP-grade benzoic acid) .

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